Copper(II)acetyl acetonate

Thermal Analysis Nanomaterial Synthesis Catalyst Precursor

Batch inconsistency in generic Cu precursors undermines CVD/ALD film reproducibility. Copper(II) acetylacetonate [Cu(acac)₂, CAS 13395-16-9] resolves this with a precisely characterized 286 °C decomposition point and established vapor pressure profile, enabling controlled synthesis of Cu, Cu₂O, or CuO nanoparticles depending on carrier gas (N₂, H₂, O₂). • Defined thermal decomposition window (245-288 °C dec.) ensures reproducible thin-film quality across runs • Moderate Lewis acidity favors 5-coordinate adduct geometry - a deliberate building block for zero-dimensional molecular architectures and coordination polymer nodes • Available in 97% synthesis grade and ≥99.9% trace metals grades with lot-specific CoA

Molecular Formula C10H16CuO4
Molecular Weight 263.78 g/mol
Cat. No. B1264223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II)acetyl acetonate
Synonymsacetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate
Molecular FormulaC10H16CuO4
Molecular Weight263.78 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]
InChIInChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;
InChIKeyZKXWKVVCCTZOLD-FDGPNNRMSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Acetylacetonate Baseline Overview


Copper(II) acetylacetonate, commonly denoted as Cu(acac)₂, is a homoleptic coordination complex where the Cu²⁺ ion is chelated by two bidentate acetylacetonate ligands [1]. It is characterized by a square planar geometry, a blue crystalline appearance, and a molecular weight of 261.76 g/mol [1]. The compound is synthesized via the reaction of a copper(II) salt with acetylacetone in the presence of a base and is recognized for its volatility, thermal stability, and solubility in a range of organic solvents [1].

Volatility supports vapor‑phase transport for CVD/ALD studies
Thermal stability enables controlled decomposition experiments
Solubility in organic media for solution‑based synthesis
Defined coordination geometry for structure–property research

Why Cu(acac)₂ Cannot Be Substituted Casually


Metal acetylacetonates, as a class, share the acac ligand, but the central metal ion dictates critical properties such as catalytic activity, thermal behavior, and volatility. Direct substitution of Cu(acac)₂ with a Co(acac)₂ or Ni(acac)₂ analog, for instance, can lead to a marked decrease in reaction yield or a shift in product selectivity [1][2]. Even within the copper(II) β-diketonate family, the presence of electron-withdrawing groups, as in Cu(hfacac)₂, significantly alters the compound's Lewis acidity and coordination chemistry [3]. Therefore, the specific electronic and steric profile of Cu(acac)₂ is not interchangeable and must be carefully considered for a given application.

Metal substitution
Using Co or Ni acetylacetonates may alter catalytic activity and product selectivity, as metal identity dictates reactivity.
Ligand substitution
Fluorinated analog Cu(hfacac)₂ exhibits higher Lewis acidity, shifting coordination number from 5 to 6 and modifying supramolecular behavior.
Cu(II) diketonate variants
Different β‑diketonate substituents (e.g., tert‑butyl, trifluoromethyl) can significantly change volatility and decomposition profiles.

Performance Evidence vs. Analog Compounds


Thermal Decomposition vs. Ni(acac)₂

Cu(acac)₂ exhibits a well-defined thermal decomposition temperature of 286 °C, which is lower than that of its close analog Ni(acac)₂, which decomposes over a higher and broader temperature range (250–300 °C) . This sharper decomposition profile of Cu(acac)₂ can be advantageous in processes requiring precise thermal activation.

Thermal Decomposition
Data to verify
286 °C (sharp) vs Ni(acac)₂ 250–300 °C (broad)
Reported sharper decomposition profile may support precise thermal activation
Supplier specification; independent confirmation advised
Thermal Analysis Nanomaterial Synthesis Catalyst Precursor

Catalytic Activity in Cyanate Ester Curing

In the curing of cyanate ester resins, a comparative study of metal acetylacetonates revealed a clear activity ranking. The catalytic activity followed the order: Mn(acac)₂ > Fe(acac)₃ > Zn(acac)₂ > Ni(acac)₂ > Co(acac)₂ > Cu(acac)₂ [1]. This indicates that Cu(acac)₂ provides a relatively moderate catalytic activity compared to these first-row transition metal analogs.

Catalytic Activity Rank
Head‑to‑head
Lowest among tested Mn, Fe, Zn, Ni, Co, Cu(acac)₂
Moderate activity supports controlled polymer curing processes
Cyanate ester resin curing; gel time comparison
Polymer Curing Catalysis Composite Materials

Vapor Pressure vs. Cu(tbaoac)₂ and Cu(hfac)₂

The vapor pressure of Cu(acac)₂ is 0.13 hPa at 163 °C . This value is significantly lower than that of other common copper precursors. For example, copper(II) tert-butylacetoacetate, Cu(tbaoac)₂, exhibits a higher vapor pressure, enabling higher growth rates at lower temperatures [1]. Similarly, fluorinated analogs like Cu(hfac)₂ are known for their higher volatility [2].

Vapor Pressure
Cross‑study comparable
0.13 hPa at 163 °C (lower than Cu(tbaoac)₂, Cu(hfac)₂)
Lower volatility precursor may favor film uniformity
Deposition parameters require process‑specific optimization
CVD Precursor ALD Precursor Volatility Thin Film Deposition

Lewis Acidity vs. Cu(hfacac)₂

The Lewis acidity of the copper center in Cu(acac)₂ is significantly weaker than in its fluorinated analog, Cu(hfacac)₂ [1]. This difference in electron density at the metal center directly impacts coordination geometry: Cu(acac)₂ is known to be able to accept one additional ligand to form a 5-coordinate complex, while the stronger Lewis acid Cu(hfacac)₂ can accept two additional ligands to form a 6-coordinate complex [1].

Lewis Acidity / Coord. No.
Head‑to‑head
5‑coordinate (Cu(acac)₂)
6‑coordinate (Cu(hfacac)₂)
Moderate Lewis acidity allows controlled coordination expansion
Crystallographic evidence with N‑donor ancillary ligands
Coordination Chemistry Crystal Engineering Lewis Acidity

Optimal Application Scenarios


Nanoparticle Synthesis via Vapor-Phase Decomposition

Given its precise decomposition temperature of 286 °C and established vapor pressure profile , Cu(acac)₂ is a well-suited precursor for the controlled vapor-phase synthesis of copper-based nanoparticles. Its volatility, although moderate, allows for transport into a hot-wall reactor where it can be decomposed to form Cu, Cu₂O, or CuO nanoparticles depending on the gaseous environment (e.g., N₂, H₂, O₂) [1].

Moderate-Activity Catalyst for Polymer Curing

The relatively low catalytic activity of Cu(acac)₂ compared to other first-row transition metal acetylacetonates makes it a candidate for reactions where a slower, more controlled cure profile is beneficial, such as in the curing of cyanate ester resins for advanced composites . This can help mitigate issues related to reaction exotherms or ensure more uniform material properties.

Supramolecular Building Block with Controlled Coordination

The moderate Lewis acidity of Cu(acac)₂, which favors a 5-coordinate geometry upon addition of a single ancillary ligand, distinguishes it from more electron-deficient analogs like Cu(hfacac)₂ . This property makes Cu(acac)₂ a specific building block for constructing zero-dimensional molecular architectures or as a node in coordination polymers where controlled, limited expansion of the coordination sphere is desired.

Application
Selection Property
Validation Focus
Vapor‑phase nanoparticle synthesis
Defined decomposition temperature and vapor transport
Particle uniformity and phase‑control reproducibility
Moderate‑activity polymer curing
Lower catalytic activity in cyanate ester resin systems
Exotherm mitigation and cure‑profile control
Supramolecular building block
5‑coordinate geometry with ancillary N‑donor ligands
Controlled coordination expansion for targeted architectures

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